molecular formula C17H18N2O2S2 B182762 2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester CAS No. 59898-49-6

2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester

Cat. No.: B182762
CAS No.: 59898-49-6
M. Wt: 346.5 g/mol
InChI Key: PPFLUKYHYXIBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core

Scientific Research Applications

2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include the formation of the cyclopenta[b]thiophene core, followed by functionalization to introduce the carboxylic acid and ethyl ester groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro-2-[[(methylamino)thioxomethyl]amino]-, ethyl ester
  • 4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro-2-[[(phenylamino)thioxomethyl]amino]-, methyl ester

Uniqueness

2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its ethyl ester group, for example, may influence its solubility and reactivity compared to similar compounds with different ester groups.

Properties

IUPAC Name

ethyl 2-(phenylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-2-21-16(20)14-12-9-6-10-13(12)23-15(14)19-17(22)18-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFLUKYHYXIBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975308
Record name N-[3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59898-49-6
Record name 4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059898496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.